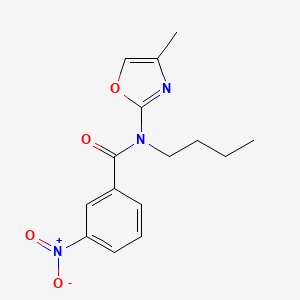
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a butyl group, a methyloxazole ring, and a nitrobenzamide moiety, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with butylamine and 4-methyloxazole. The process can be summarized in the following steps:
Formation of 3-nitrobenzoyl chloride: 3-nitrobenzoic acid is reacted with thionyl chloride to form 3-nitrobenzoyl chloride.
Amidation: The 3-nitrobenzoyl chloride is then reacted with butylamine to form N-butyl-3-nitrobenzamide.
Coupling with 4-methyloxazole: Finally, the N-butyl-3-nitrobenzamide is coupled with 4-methyloxazole under appropriate conditions to yield N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N-Butyl-N-(4-methyloxazol-2-yl)-3-aminobenzamide.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide
- N-Butyl-N-(4-methyloxazol-2-yl)heptanamide
- N-Butyl-N-(4-methyloxazol-2-yl)thiourea
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the butyl group, methyloxazole ring, and nitrobenzamide moiety makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
57068-40-3 |
|---|---|
Molekularformel |
C15H17N3O4 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H17N3O4/c1-3-4-8-17(15-16-11(2)10-22-15)14(19)12-6-5-7-13(9-12)18(20)21/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
GKAWQZKJBLWFEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


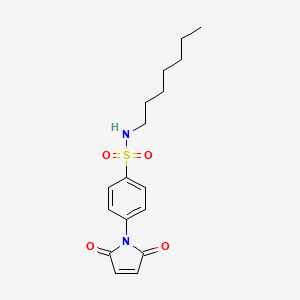
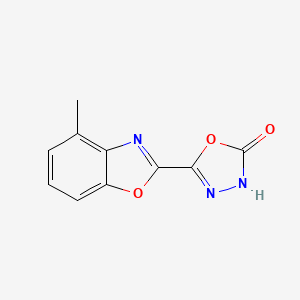
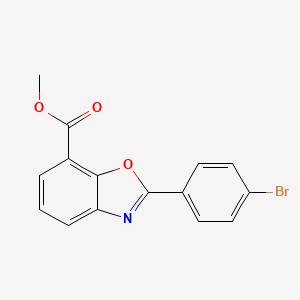

![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)

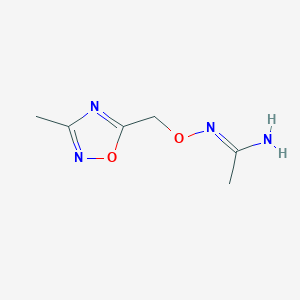
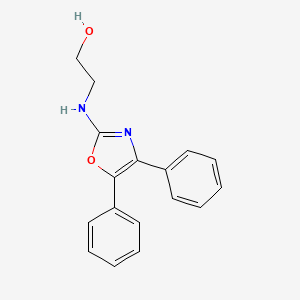
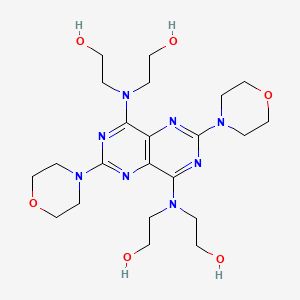
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)

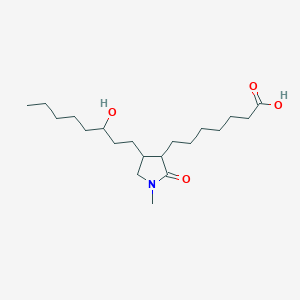
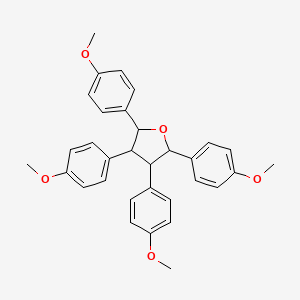
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
